molecular formula C21H15ClN2O3 B2530636 4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922083-13-4

4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2530636
CAS RN: 922083-13-4
M. Wt: 378.81
InChI Key: LKHZSMXURRJFKW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C21H15ClN2O3. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not provided in the search results.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Sapegin et al. (2018) highlights the synthesis of [1,4]oxazepine-based primary sulfonamides that demonstrated strong inhibition of therapeutically relevant human carbonic anhydrases. This research signifies the potential of complex oxazepine derivatives, similar in structure to 4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide, in developing inhibitors targeting carbonic anhydrase, which is pivotal in various physiological processes including respiration and acid-base balance (Sapegin et al., 2018).

Antimicrobial and Anticancer Agents

Kuntala et al. (2015) synthesized benzoxepine-1,2,3-triazole hybrids demonstrating potential as antibacterial and anticancer agents. This study reveals the broader application of benzoxepine derivatives in addressing critical health issues such as bacterial infections and cancer, underscoring the compound's versatility in medicinal chemistry (Kuntala et al., 2015).

Serotonin-3 Receptor Antagonists

Harada et al. (1995) discovered that certain [1,4]diazepine analogues, related in structure to the compound , are potent serotonin-3 (5-HT3) receptor antagonists. This suggests the potential for developing new therapeutic agents for conditions mediated by the 5-HT3 receptor, such as nausea and irritable bowel syndrome (Harada et al., 1995).

Synthesis and Characterization of Heterocyclic Compounds

Research on dibenzo[b,f]azepine tethered isoxazoline derivatives by Sadashiva et al. (2012) focused on their synthesis, characterization, and evaluation for anti-cancer activity. This study exemplifies the application of dibenzo[b,f][1,4]oxazepine compounds in synthesizing novel molecules with potential therapeutic benefits, particularly in cancer treatment (Sadashiva et al., 2012).

Catalyzed Synthesis of Heterocyclic Structures

Luo et al. (2014) reported a one-pot synthesis method for dibenzo[b,f][1,4]oxazepines, demonstrating the efficiency of catalyzed reactions in creating complex heterocyclic structures. This highlights the importance of such compounds in facilitating novel synthetic pathways in organic chemistry, leading to the development of new drugs and materials (Luo et al., 2014).

Mechanism of Action

properties

IUPAC Name

4-chloro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O3/c1-12-2-8-19-17(10-12)24-21(26)16-11-15(7-9-18(16)27-19)23-20(25)13-3-5-14(22)6-4-13/h2-11H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZSMXURRJFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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